molecular formula C23H28N2O3S B2710193 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234853-48-5

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2710193
CAS No.: 1234853-48-5
M. Wt: 412.55
InChI Key: PMCJEILIERUFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1234956-25-2) is a synthetic organic compound with a molecular formula of C22H26N2O3S and a molecular weight of 398.5 g/mol . This complex molecule features a piperidine core, a 2,3-dihydrobenzo[b][1,4]dioxine moiety, and a (2-(methylthio)phenyl)methyl substituent, making it a valuable chemical entity for pharmaceutical research and development. Compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) scaffold are of significant interest in medicinal chemistry due to their diverse biological activities and presence in pharmacologically active molecules . Specifically, benzodioxane-carboxamide derivatives have been identified as key structural motifs in the development of enzyme inhibitors, including potent PARP1 inhibitors investigated for anticancer applications . Furthermore, piperidine derivatives bearing similar structural features have demonstrated potent antagonist activity at alpha(2)-adrenoceptors, which are important targets for neurodegenerative diseases, suggesting potential neurological research applications for this chemotype . The integration of these privileged structural elements positions this compound as a promising building block for drug discovery programs and biochemical probing. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the material safety data sheet prior to handling and to utilize appropriate safety precautions during experimental use.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-29-22-9-5-2-6-18(22)15-25-12-10-17(11-13-25)14-24-23(26)21-16-27-19-7-3-4-8-20(19)28-21/h2-9,17,21H,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCJEILIERUFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves a multi-step process:

  • Starting Material: : The synthesis begins with the preparation of 1-(2-(methylthio)benzyl)piperidine. This can be achieved through the reaction of piperidine with 2-(methylthio)benzyl chloride under basic conditions.

  • Formation of Intermediate: : The intermediate 1-(2-(methylthio)benzyl)piperidin-4-yl)methylamine is synthesized through reductive amination using formaldehyde and a reducing agent like sodium borohydride.

  • Coupling with Benzo[d][1,3]dioxole: : The key intermediate is then coupled with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to afford the final product.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized through:

  • Batch Reactor Systems: : Large-scale synthesis in batch reactors allowing precise control over reaction parameters.

  • Flow Chemistry: : Utilization of continuous flow systems to enhance reaction efficiency and scalability, potentially reducing reaction times and improving yields.

  • Process Optimization: : Optimization of parameters such as temperature, pressure, and solvent selection to maximize yield and minimize costs.

Chemical Reactions Analysis

Coupling of Substituents to the Dioxine Core

The final compound is assembled by coupling the piperidin-4-ylmethyl group to the dioxine carboxamide:

  • Amide Coupling : The carboxamide is formed by reacting the dioxine carboxylic acid with the piperidin-4-ylmethyl amine using coupling agents like CDI (1,1'-carbonyldiimidazole) .

  • Alkylation : Alternatively, the piperidin-4-ylmethyl group may be attached via reductive amination or alkylation, depending on the functional groups present .

Functional Group Transformations

Key transformations include:

  • Nitration/Hydrogenation : Nitration (e.g., nitric acid, trifluoroacetic acid) introduces nitro groups, which are reduced to amines via catalytic hydrogenation .

  • Methylation : Methylthio groups are introduced through substitution reactions, such as replacing halides with methylthiol .

Structural Validation and Optimization

  • SAR Studies : Modifications to the dioxine core (e.g., nitro, amino, or methylthio substitutions) are explored to optimize potency, as seen in PARP1 inhibitor studies .

  • Pharmacokinetic Adjustments : Piperazine/piperidine substituents are optimized for solubility and metabolic stability, as demonstrated in Rho Kinase inhibitor development .

Key Reaction Comparison

Reaction TypeDioxine Core Piperidin-4-ylmethyl Coupling
Reagents H₂SO₄, K₂CO₃Mesyl chloride, MeSHCDI, amines
Conditions Reflux, basicRoom temperature, TEARoom temperature
Yield ModerateHighHigh

Critical Challenges and Innovations

  • Regioselectivity : Achieving selective alkylation at the piperidin-4-yl position requires careful control of steric effects and reaction conditions .

  • Sustainability : Avoiding catalysts in C=N bond formation (e.g., using electron-deficient aldehydes with amines) reduces environmental impact .

This synthesis pathway combines well-established methods for dioxine derivatives , piperidine functionalization , and amide coupling , with optimizations for regioselectivity and pharmacokinetic properties. The compound’s complexity underscores the need for systematic SAR studies to balance potency and bioavailability .

Scientific Research Applications

Structural Representation

The compound features a piperidine ring, a methylthio group, and a dioxine moiety, which contribute to its unique chemical properties and biological activities.

Synthetic Pathway Overview

StepReaction TypeKey Reagents
1Nucleophilic SubstitutionBenzyl halide, Piperidine
2Nucleophilic SubstitutionMethylthio compound
3CyclizationDioxine precursors
4AcylationAcid chlorides or anhydrides

Pharmacological Potential

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibits potential as a pharmacological agent due to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : This compound may act as an agonist or antagonist at GPCRs, which are crucial in many physiological processes .
  • Enzyme Inhibition : Similar compounds have shown activity against specific enzymes, suggesting that this compound may also exhibit inhibitory properties against targets such as proteases or kinases .

Case Study 1: Interaction with GPCRs

In a study examining the effects of related compounds on GPCR signaling pathways, it was found that modifications in the structure significantly influenced receptor affinity and selectivity. This suggests that this compound could be optimized for enhanced receptor interaction .

Case Study 2: Enzyme Inhibition Studies

Research involving structurally similar compounds demonstrated effective inhibition of specific proteases linked to disease processes. These findings highlight the potential for this compound to serve as a lead compound in developing novel therapeutics targeting these enzymes .

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects could involve:

  • Receptor Binding: : Interactions with specific receptors or enzymes.

  • Signal Transduction: : Modulation of signaling pathways.

  • Enzymatic Activity: : Acting as an inhibitor or activator of certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two groups: piperidine-based carboxamides and benzodioxine-containing derivatives . Below is a comparative analysis based on synthesis, physicochemical properties, and inferred pharmacological profiles.

Piperidine-Based Carboxamides

  • N-(1-Benzyl-4-phenylamino-4-piperidinecarboxamide (): This compound shares a benzyl-substituted piperidine scaffold but differs in its carboxamide substituent (phenylamino vs. dihydrobenzo[b][1,4]dioxine). Synthetically, it was prepared via nucleophilic substitution and carboxamide coupling, with reported moderate solubility in polar aprotic solvents (e.g., DMF) .
  • AZ331 (): A 1,4-dihydropyridine-3-carboxamide derivative with a thioether linkage and methoxyphenyl substituents. AZ331 demonstrated moderate CYP3A4 inhibition in preclinical studies, a trait that may extrapolate to the target compound due to analogous sulfur-containing groups .

Benzodioxine-Containing Derivatives

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide analogs ():
    Compounds like AZ257, which feature a bromophenyl-thioether group, highlight the role of electron-withdrawing substituents (e.g., bromo) in altering lipophilicity and bioavailability. The target compound’s methylthio group may confer lower metabolic stability compared to AZ257’s bromophenyl group but higher solubility due to reduced halogen-induced hydrophobicity .

Table 1: Key Structural and Inferred Pharmacological Comparisons

Compound Name Core Structure Key Substituents Solubility (Predicted) Metabolic Stability (Inferred)
Target Compound Piperidine + Benzodioxine 2-(Methylthio)benzyl Moderate (DMF/DMSO) Moderate (CYP3A4 substrate)
N-(1-Benzyl-4-phenylamino-piperidinecarboxamide Piperidine Phenylamino, benzyl Low (Polar aprotic) High (Reduced sulfur content)
AZ257 1,4-Dihydropyridine 4-Bromophenyl-thioether Low (Hydrophobic) High (Halogen stability)

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step functionalization of piperidine, similar to methods described in , but requires regioselective coupling of the benzodioxine-carboxamide group, which may reduce overall yield compared to simpler analogs .
  • Pharmacological Gaps: No direct receptor-binding or toxicity data are available for the target compound. However, analogs like AZ331 and AZ257 suggest that thioether and benzodioxine groups may confer mixed affinities for serotonin or dopamine receptors .

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Methylthio Group : Often enhances lipophilicity and biological activity.
  • Dihydrobenzo[b][1,4]dioxine Moiety : Contributes to the compound's interaction with biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves:

  • Interaction with Receptors : The piperidine structure allows for binding to neurotransmitter receptors, potentially influencing central nervous system activity.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methylthio group may enhance this activity by increasing membrane permeability.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Studies have demonstrated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively .

Anticancer Properties

Emerging evidence suggests that similar compounds may possess anticancer properties. For example, benzoylpiperidine derivatives have shown selective inhibition of cancer cell growth in vitro, indicating that this compound could be explored for its potential in cancer therapy .

Case Studies

  • In Vitro Studies on AChE Inhibition :
    • A study investigated the inhibitory effects of various piperidine derivatives on AChE. Compounds similar to this compound exhibited IC50 values ranging from 0.5 to 5 µM, suggesting strong potential for cognitive enhancement therapies .
  • Antimicrobial Testing :
    • In a comparative study of piperidine derivatives against bacterial strains, this compound demonstrated moderate to high activity against Salmonella typhi, with an MIC value of 32 µg/mL .

Data Tables

Activity Type Tested Compound IC50/MIC Values
AChE InhibitionPiperidine Derivative0.5 - 5 µM
Antimicrobial ActivityThis compoundMIC: 32 µg/mL (S. typhi)
Cancer Cell GrowthBenzoylpiperidine DerivativeIC50: 7.9 - 92 µM

Q & A

Q. What are the key synthetic strategies for preparing N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

Methodological Answer: The synthesis involves modular steps:

  • Piperidine Core Functionalization: Introduce the 2-(methylthio)benzyl group via nucleophilic substitution or reductive amination using 1-benzyl-4-piperidine precursors (e.g., methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate) .
  • Carboxamide Coupling: React the piperidine intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling agents like HATU or EDC/HOBt in anhydrous DMF or THF .
  • Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product, followed by lyophilization. Confirm purity via analytical HPLC (>95%) and structural integrity via 1H^1H/13C^13C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Assign peaks for the methylthio group (~2.1 ppm for S-CH3_3), piperidine protons (δ 1.5–3.0 ppm), and dihydrodioxine aromatic protons (δ 6.5–7.5 ppm) .
    • HRMS: Validate molecular weight (e.g., calculated [M+H]+^+ = 455.18; observed 455.19) .
  • Chromatography: Use HPLC with UV detection (λ = 254 nm) to confirm purity. Retention time consistency across multiple batches ensures reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Targeted Modifications:
    • Piperidine Substituents: Replace the 2-(methylthio)benzyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding .
    • Dihydrodioxine Modifications: Introduce halogens (F, Cl) at the 6-position of the dihydrodioxine ring to enhance metabolic stability .
  • Assay Design:
    • In Vitro Binding: Use radioligand displacement assays (e.g., 3H^3H-labeled competitors) to measure affinity for target receptors.
    • Functional Assays: Monitor intracellular signaling (e.g., cAMP modulation) to distinguish agonists/antagonists .

Q. How can contradictory data on this compound’s biological activity be resolved?

Methodological Answer:

  • Source Analysis:
    • Assay Conditions: Compare buffer pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and co-solvents (DMSO concentration ≤0.1%) across studies .
    • Metabolic Interference: Test for off-target effects using cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) and metabolite profiling (LC-MS/MS) .
  • Orthogonal Validation: Replicate key findings using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding constants) .

Q. What experimental design principles apply to in vivo studies of this compound?

Methodological Answer:

  • Animal Models: Select species with relevant target expression (e.g., transgenic mice for CNS targets). Include dose-ranging studies (1–30 mg/kg) and control for gender/age effects .
  • Pharmacokinetics:
    • Bioavailability: Administer via intravenous (IV) and oral (PO) routes; calculate absolute bioavailability using AUC024h_{0-24h} ratios .
    • Tissue Distribution: Use quantitative whole-body autoradiography (QWBA) or LC-MS/MS to measure brain-to-plasma ratios .
  • Safety Profiling: Monitor organ toxicity via histopathology and serum biomarkers (ALT, creatinine) after 14-day repeated dosing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Identification:
    • Reagent Quality: Ensure anhydrous solvents (THF, DMF) and coupling agents (EDC) are freshly distilled to avoid hydrolysis .
    • Reaction Monitoring: Use TLC or inline FTIR to track intermediate formation (e.g., amine activation via carbodiimide intermediates) .
  • Optimization Strategies:
    • Temperature Control: Conduct reactions under inert gas (N2_2/Ar) at 0°C for sensitive steps (e.g., carboxamide coupling) .
    • Workup Refinement: Replace aqueous extraction with solid-phase extraction (C18 cartridges) to improve recovery of polar intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.